molecular formula C6H13NO B7891930 N,2-dimethylbutanamide CAS No. 21458-37-7

N,2-dimethylbutanamide

Cat. No. B7891930
CAS RN: 21458-37-7
M. Wt: 115.17 g/mol
InChI Key: ISFCRWPZUSUIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethylbutanamide is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,2-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N,2-dimethylbutanamide has been studied for its metabolism in organisms. For instance, rats orally dosed with N,2-dimethylbutanamide-related compounds showed several unique metabolites, including decyanated and cyclic compounds (Tomigahara et al., 2006).

  • In crystallography, the structure of related compounds like 2-amino-2,3-dimethylbutanamide has been analyzed, revealing insights into intermolecular hydrogen bonds and three-dimensional networks (Yong-xian Yin, 2010).

  • N,2-dimethylbutanamide derivatives have been synthesized for applications in organic chemistry, including as catalysts in chemical reactions (Drabina et al., 2008).

  • It has been used in the synthesis of other complex organic compounds, such as 2,3-dihydroxy-2,3-dimethylbutanoic acid, demonstrating its role in intricate chemical pathways (Powell et al., 1978).

  • N,2-dimethylbutanamide-based compounds have been investigated for their potential in medicinal chemistry, including as selective CB(2) agonists with improved in vitro metabolic stability (Sellitto et al., 2010).

  • Its derivatives have been used in studying the photodegradation of dye pollutants, indicating its relevance in environmental chemistry (Chen et al., 2006).

  • The thermal decomposition of N,2-dimethylbutanamide-related compounds has been investigated, which is crucial in the reprocessing of nuclear fuel (Dagnac et al., 1997).

  • Certain N,2-dimethylbutanamide derivatives have shown potent anticonvulsant and pain-attenuating properties, expanding its potential in neuropharmacology (King et al., 2011).

properties

IUPAC Name

N,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(8)7-3/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCRWPZUSUIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylbutanamide

CAS RN

21458-37-7
Record name N,2-Dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21458-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N,2-dimethylbutanamide
Reactant of Route 3
Reactant of Route 3
N,2-dimethylbutanamide
Reactant of Route 4
Reactant of Route 4
N,2-dimethylbutanamide
Reactant of Route 5
N,2-dimethylbutanamide
Reactant of Route 6
N,2-dimethylbutanamide

Citations

For This Compound
26
Citations
FC Wouters, DFO Rocha, CCS Gonçalves… - Journal of natural …, 2013 - ACS Publications
Four species of gonyleptid harvestmen, Acanthogonyleptes pulcher, Gonyleptes saprophilus (Gonyleptinae), Sodreana barbiellini, and Sodreana leprevosti (Sodreaninae), were …
Number of citations: 13 pubs.acs.org
T Umezawa, M Sueda, T Kamura… - The Journal of …, 2012 - ACS Publications
Total syntheses of kalkitoxin, isolated from the Caribbean Lyngbya majuscula, and its analogues, 3-epi-, 7-epi-, 8-epi-, 10-epi-, 10-nor-, and 16-nor-kalkitoxin, were achieved via …
Number of citations: 36 pubs.acs.org
L Adair, BA Egan, CM Pearson… - European Journal of …, 2020 - Wiley Online Library
Ajudazol B is a polyketide secondary metabolite, isolated from the myxobacterium Chondromyces crocatus, that exhibits potent biological activity. Herein, we report a convergent total …
AG Myers, L McKinstry - The Journal of Organic Chemistry, 1996 - ACS Publications
Pseudoephedrine amide enolates are shown to undergo efficient alkylation reactions with epoxides as electrophiles. Reactions with monosubstituted epoxides are subject to …
Number of citations: 129 pubs.acs.org
F Weber, R Brückner - European Journal of Organic Chemistry, 2015 - Wiley Online Library
Literature findings on the facial selectivity of the Sharpless asymmetric dihydroxylation (SAD) of isobutyl angelate are contradictory and partly in conflict with the Sharpless mnemonic. …
JQ Chen, YL Wei, GQ Xu, YM Liang… - Chemical …, 2016 - pubs.rsc.org
The intramolecular 1,5-H transfer reaction of the aryl radicals generated from unactivated aryl iodides by photocatalysis is described. The features of this transformation are operational …
Number of citations: 96 pubs.rsc.org
L Pang, Q Sun, Z Huang, S Li, Q Li - Synthesis, 2022 - thieme-connect.com
An efficient cobalt-tertiary amine mediated peroxy-trifluoromethylation and -halodifluoromethylation of alkenes with simple and inexpensive CF 2 XBr (X = F, Cl, Br) has been described. …
Number of citations: 2 www.thieme-connect.com
F Wang, W Yang, Y Shi, G Le - Journal of the Taiwan Institute of Chemical …, 2015 - Elsevier
Selective thyroid hormone receptor β (TRβ) binding over TRα is an important requirement for improved therapeutic profile of TRβ agonists. Since selective compounds might be …
Number of citations: 10 www.sciencedirect.com
MR Morales Santos - 2013 - dash.harvard.edu
Pseudoephedrine has been used as a chiral auxiliary in diastereoselective alkylation reactions, providing easy access to enantiomerically enriched carboxylic acids, alcohols, ketones, …
Number of citations: 3 dash.harvard.edu
EJ Lee - 2016 - search.proquest.com
Telomerase is a ribonucleoprotein enzyme that catalyzes the addition of repetitive sequences of nucleotides to the ends of chromosomes. Because telomerase is implicated in the …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.